[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine
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Overview
Description
[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine: is an organic compound that features a methanamine group attached to a phenyl ring substituted with difluoromethoxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine typically involves the introduction of the difluoromethoxy group onto a phenyl ring followed by the attachment of the methanamine group. One common method involves the nucleophilic substitution reaction of a precursor compound with difluorochloromethane in the presence of a catalyst such as tetrabutylammonium bromide. The reaction is carried out in an organic solvent like isopropanol, DMF, or 1,4-dioxane at temperatures ranging from 60°C to 120°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methanamine groups.
Reduction: Reduction reactions can target the difluoromethoxy group, potentially converting it to a simpler alkoxy group.
Substitution: The phenyl ring allows for various substitution reactions, including electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be employed under controlled conditions.
Major Products:
Oxidation: Products may include difluoromethoxy-quinones or methoxy-quinones.
Reduction: Products may include simpler alkoxy derivatives.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for synthesizing more complex fluorinated molecules.
Catalysis: It can be used in catalytic processes to introduce difluoromethoxy groups into other compounds.
Biology and Medicine:
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used to develop probes for studying biological processes involving fluorinated compounds.
Industry:
Mechanism of Action
The mechanism by which [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine exerts its effects depends on its interaction with molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, making it a potent ligand for certain enzymes or receptors. The methanamine group can interact with biological amine receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
[3-(Trifluoromethoxy)-4-methoxyphenyl]methanamine: Similar structure but with a trifluoromethoxy group, which may alter its reactivity and biological activity.
[3-(Methoxy)-4-methoxyphenyl]methanamine: Lacks the fluorine atoms, resulting in different chemical properties and applications.
Uniqueness:
Properties
IUPAC Name |
[3-(difluoromethoxy)-4-methoxyphenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c1-13-7-3-2-6(5-12)4-8(7)14-9(10)11/h2-4,9H,5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSLRTFWKQNLDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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